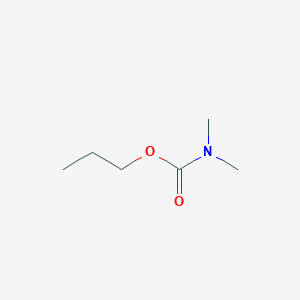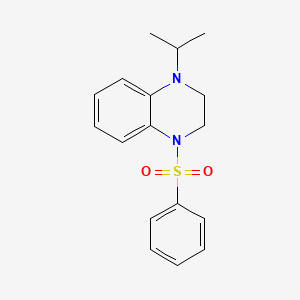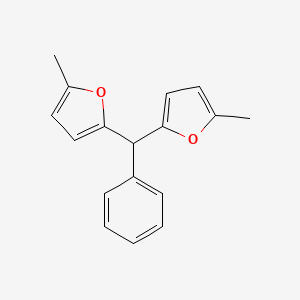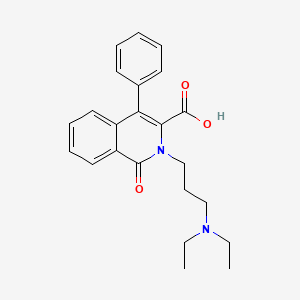
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of isoquinoline derivatives, followed by functional group modifications to introduce the diethylamino propyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino propyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(3-(diethylamino)propyl)-1-oxo-4-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Propiedades
Número CAS |
112392-92-4 |
|---|---|
Fórmula molecular |
C23H26N2O3 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-[3-(diethylamino)propyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H26N2O3/c1-3-24(4-2)15-10-16-25-21(23(27)28)20(17-11-6-5-7-12-17)18-13-8-9-14-19(18)22(25)26/h5-9,11-14H,3-4,10,15-16H2,1-2H3,(H,27,28) |
Clave InChI |
NBXRUJBJSYDTRT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


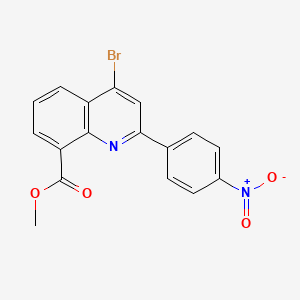
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)


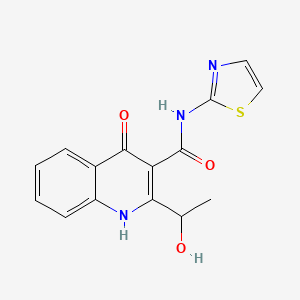

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)

